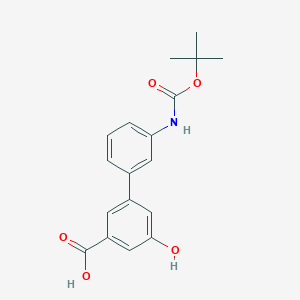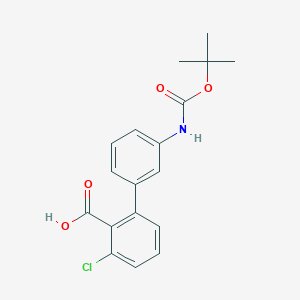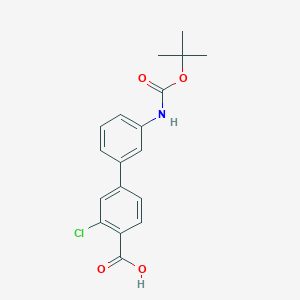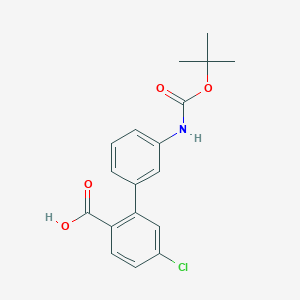![molecular formula C20H18F3NO3 B6412530 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% CAS No. 1261914-84-4](/img/structure/B6412530.png)
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid (3-P-5-TFMB) is an organic compound with a molecular weight of 340.37 g/mol. It is a white solid with a melting point of 151-154°C, and is soluble in ethanol, acetonitrile and methanol. 3-P-5-TFMB is a versatile compound that can be used in various scientific research applications, ranging from biochemical studies to drug discovery and development. In
Wissenschaftliche Forschungsanwendungen
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes such as cytochrome P450 and as a ligand for the study of protein-protein interactions. It has also been used as an inhibitor of the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has been used in the study of the pharmacological activity of various drugs, as well as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed that the compound binds to the active site of enzymes, such as cytochrome P450, and blocks the enzyme’s activity. It is also believed that the compound binds to the active site of proteins, such as glycogen phosphorylase, and inhibits their activity. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% may also interact with other molecules, such as drugs, and affect their pharmacological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, such as inhibition of the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% may also interact with other molecules, such as drugs, and affect their pharmacological activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is a versatile compound that can be used in a variety of lab experiments. One of the main advantages of using this compound is its high purity (95%), which ensures that the results of experiments are accurate and reproducible. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. One of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The future of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is promising, as the compound has a variety of potential applications in scientific research. One potential future direction is the development of new drugs that utilize the compound’s mechanism of action. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be used to study the pharmacological activity of existing drugs, as well as to develop new drugs with improved efficacy. Finally, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be used to study the biochemical and physiological effects of various compounds, which could lead to the development of new treatments for various diseases.
Synthesemethoden
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-piperidinecarboxylic acid with 2-bromo-5-trifluoromethylbenzoic acid in the presence of a base, such as sodium carbonate or potassium carbonate. The second step involves the reaction of the intermediate with a strong base, such as sodium hydroxide or potassium hydroxide, to form the desired product. The final step involves the purification of the product by recrystallization. This method has been successfully used to synthesize 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% with a purity of 95%.
Eigenschaften
IUPAC Name |
3-[4-(piperidine-1-carbonyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c21-20(22,23)17-11-15(10-16(12-17)19(26)27)13-4-6-14(7-5-13)18(25)24-8-2-1-3-9-24/h4-7,10-12H,1-3,8-9H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIREKVQUKFXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692306 |
Source


|
| Record name | 4'-(Piperidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-84-4 |
Source


|
| Record name | 4'-(Piperidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














